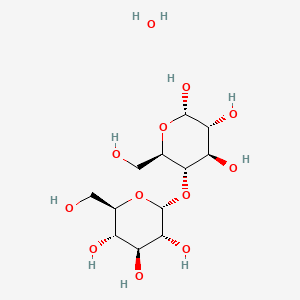
Maltose monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maltose monohydrate: is a disaccharide sugar composed of two α-D-glucose molecules linked by an α(1→4) glycosidic bondThis compound is a component of starch and glycogen and is produced during the hydrolysis of starch by the enzyme α-amylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maltose monohydrate can be synthesized through the enzymatic hydrolysis of starch. The enzyme α-amylase breaks down starch into maltose, which can then be crystallized to obtain this compound. The reaction typically occurs under mild conditions, with the enzyme acting as a catalyst in an aqueous solution .
Industrial Production Methods: Industrial production of this compound involves the enzymatic hydrolysis of starch from sources such as corn, potatoes, or wheat. The process includes:
Gelatinization: Starch is heated in water to break down its crystalline structure.
Liquefaction: The gelatinized starch is treated with α-amylase to produce shorter chains of glucose units.
Saccharification: The liquefied starch is further hydrolyzed by β-amylase to produce maltose.
Purification and Crystallization: The maltose solution is purified and crystallized to obtain this compound
Chemical Reactions Analysis
Types of Reactions: Maltose monohydrate undergoes several types of chemical reactions, including:
Hydrolysis: Maltose can be hydrolyzed by the enzyme maltase to produce two molecules of glucose.
Oxidation: Maltose can be oxidized to form maltobionic acid.
Reduction: Maltose can be reduced to form maltitol
Common Reagents and Conditions:
Hydrolysis: Enzyme maltase, aqueous solution, mild temperature.
Oxidation: Oxidizing agents such as bromine water or nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst
Major Products Formed:
Hydrolysis: Glucose.
Oxidation: Maltobionic acid.
Reduction: Maltitol
Scientific Research Applications
Chemistry: Maltose monohydrate is used as a standard for the calibration of analytical instruments and in the study of carbohydrate chemistry.
Biology: It is used in cell culture media as a nutrient source for mammalian and insect cells. It is also employed in studies involving enzyme kinetics and carbohydrate metabolism .
Medicine: this compound is used in pharmaceutical formulations as a sweetener and as a parenteral supplement of sugar for diabetics. It is also used in the preparation of maltose-binding proteins for research purposes .
Industry: this compound is utilized in the food and beverage industry as a sweetener and in the production of maltose syrups. It is also used in brewing processes and as a nutrient in fermentation media .
Mechanism of Action
Maltose monohydrate exerts its effects primarily through its hydrolysis to glucose by the enzyme maltase. The glucose produced is then absorbed by the body and utilized in various metabolic pathways. The enzyme maltase catalyzes the hydrolysis of the glycosidic bond in maltose, resulting in the formation of two glucose molecules .
Comparison with Similar Compounds
Sucrose: Composed of glucose and fructose linked by an α(1→2) glycosidic bond.
Lactose: Composed of glucose and galactose linked by a β(1→4) glycosidic bond.
Trehalose: Composed of two glucose molecules linked by an α(1→1) glycosidic bond.
Cellobiose: Composed of two glucose molecules linked by a β(1→4) glycosidic bond
Uniqueness: Maltose monohydrate is unique in its structure, being composed of two α-D-glucose molecules linked by an α(1→4) glycosidic bond. This specific linkage and its reducing sugar properties distinguish it from other disaccharides like sucrose and lactose .
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVLPVUVIUVCRA-LSQXFEIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

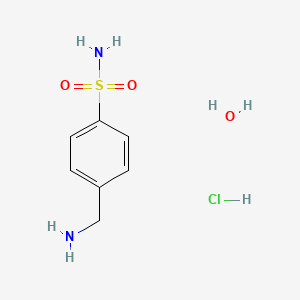
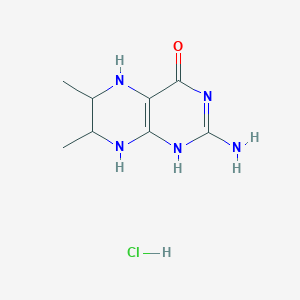
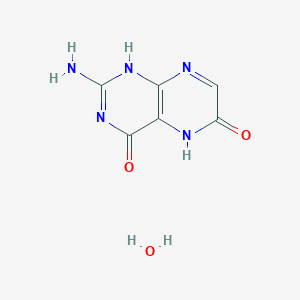
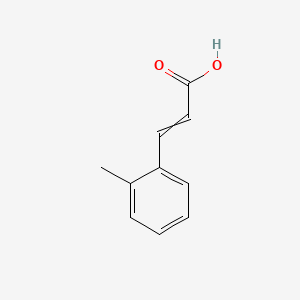
![4-amino-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B7812364.png)
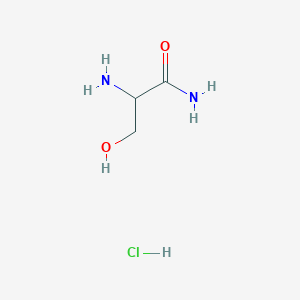
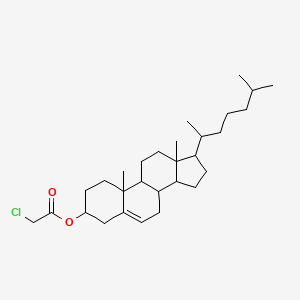

![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B7812405.png)

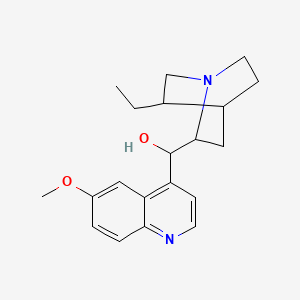
![1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, hydrochloride, (3S)-](/img/structure/B7812411.png)
![disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B7812416.png)
